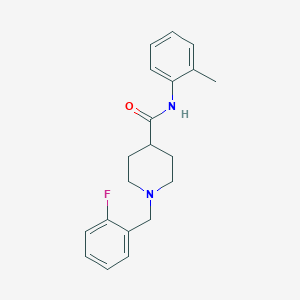![molecular formula C12H14N2O2S B5210963 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)
5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and Physiological Effects:
Studies have shown that 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. This makes it a valuable tool in the study of various diseases such as cancer, diabetes, and Alzheimer's disease. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, careful dose optimization is required to ensure its safe use in lab experiments.
Orientations Futures
There are several future directions that can be explored in the study of 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one. One of the areas of research is the development of novel analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the study of its potential therapeutic applications in other diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-amino-2-methylthiopyrimidine-5-carbaldehyde with 1-methyl-2-oxopropylamine in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80°C for 6 hours. The resulting product is then purified by recrystallization using ethanol.
Applications De Recherche Scientifique
Research studies have shown that 5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
5,6-dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-6-9(4)17-11-10(6)12(16)14(5-13-11)7(2)8(3)15/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBMULLAWRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5210898.png)

![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5210913.png)
![4-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5210917.png)
![2,4-dinitro-1-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B5210920.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]](/img/structure/B5210970.png)
